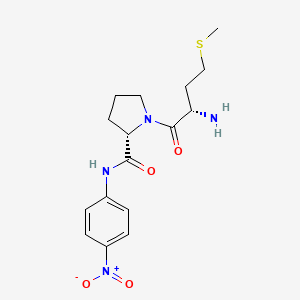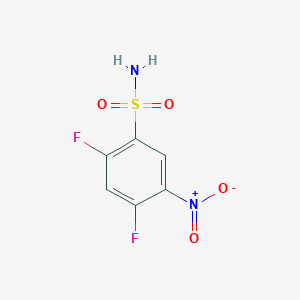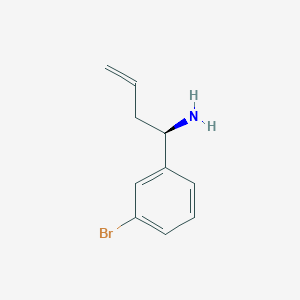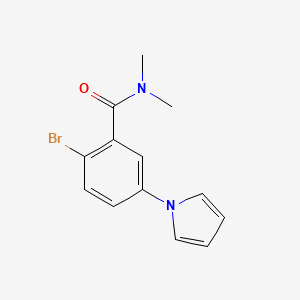![molecular formula C5H4ClN5 B12070342 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and an amino group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves the reaction of 5-chloro-1,2,4-triazole with 2-aminopyrimidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to promote the formation of the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted synthesis. This method is advantageous due to its efficiency and reduced reaction times. The process involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it affects signaling pathways such as the ERK pathway, leading to reduced cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use in developing functionalized ligands for targeting adenosine receptors.
Uniqueness
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is unique due to its specific substitution pattern and its ability to inhibit CDK2 selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C5H4ClN5 |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine |
InChI |
InChI=1S/C5H4ClN5/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H,(H2,7,10) |
Clé InChI |
QPFRLMMUUNNRHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N2C1=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)





![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)



